molecular formula C21H15FN2O2 B2681434 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide CAS No. 922646-74-0

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2681434
CAS RN: 922646-74-0
M. Wt: 346.361
InChI Key: AZYTVBPJIIUGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide, also known as FOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FOA is a synthetic compound that is commonly used as a tool compound for studying protein-protein interactions.

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, bearing different heterocyclic ring systems, to evaluate their antitumor activity. Although the exact compound wasn't directly studied, related derivatives demonstrated considerable anticancer activity against specific cancer cell lines, indicating the potential of similar compounds in cancer research L. Yurttaş, Funda Tay, Ş. Demirayak, 2015.

Anti-inflammatory Activity

Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity. This highlights the compound's potential applications in developing anti-inflammatory drugs K. Sunder, Jayapal Maleraju, 2013.

Antimicrobial Activity

Fahim and Ismael (2019) investigated the antimicrobial activity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, leading to compounds with good antimicrobial properties. Although not directly on the compound , this research opens avenues for using related acetamide derivatives in antimicrobial applications Asmaa M. Fahim, Eman H. I. Ismael, 2019.

Anticonvulsant Activities

Research by Kohn et al. (1993) on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, including structures similar to the compound of interest, showed significant anticonvulsant activities. This suggests the compound's potential use in developing treatments for epilepsy and other seizure disorders H. Kohn, K. Sawhney, P. Bardel, D. Robertson, J. Leander, 1993.

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

Stec et al. (2011) synthesized N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as a potent inhibitor of PI3Kα and mTOR, important targets in cancer therapy. This research underscores the potential of related compounds in targeting PI3K/mTOR pathways for cancer treatment Markian M Stec et al., 2011.

Mechanism of Action

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c22-16-10-8-14(9-11-16)12-20(25)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)26-21/h1-11,13H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYTVBPJIIUGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.